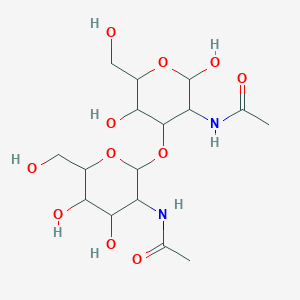

GlcNAc1-beta-3GalNAc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GlcNAc1-beta-3GalNAc, also known as 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose, is an oligosaccharide widely distributed in the human digestive tract . It has a molecular weight of 424.40 and a molecular formula of C16H28N2O11 .

Synthesis Analysis

The enzyme 3Gn-T6 effectively transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . The 1,3-linkage between GlcNAc and GalNAc of the enzyme reaction product was confirmed by high-performance liquid chromatography and NMR analyses .Molecular Structure Analysis

The core 3 structure of the O-glycan, GlcNAc 1–3Gal-NAc 1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins, is synthesized by UDP-N-acetylglucosamine:GalNAc-peptide 1,3-N-acetylglucosaminyltransferase .Chemical Reactions Analysis

The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) had significant correlation with the cell surface expression of sLe x antigen . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .Physical And Chemical Properties Analysis

GlcNAc1-beta-3GalNAc appears as a white solid. It has a melting point of 200 - 205 °C (dec.) and is soluble in water . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Applications De Recherche Scientifique

Production of N-Acetylglucosamine (GlcNAc)

GlcNAc1-beta-3GalNAc is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages. It is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose . GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .

Drug Development

A novel GlcNAc application has been developed by Xu et al. Because GlcNAc is a pure compound with a high level of safety, it is an appropriate candidate for multiple applications, especially for drug development .

Control of CD15s Expression

UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase holds a key role on the control of CD15s expression in human pre-B lymphoid cell lines . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .

Synergistic Degradation of Chitin

These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries, such as synergistic degradation of chitin with endo-chitinases .

Production of Sialic Acid

Using GlcNAc to produce sialic acid is another application in the pharmaceutical industry .

Bioethanol Production

GlcNAc can be used to produce bioethanol, a form of renewable energy .

Single-Cell Proteins Production

GlcNAc can be used to produce single-cell proteins, which are a source of protein-rich food and feed .

Pharmaceutical Therapeutics

GlcNAc has applications in the development of pharmaceutical therapeutics .

Mécanisme D'action

Target of Action

GlcNAc1-beta-3GalNAc, also known as UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase, plays a key role in the control of CD15s expression in human pre-B lymphoid cell lines .

Mode of Action

The compound interacts with its targets by transferring sugar residues to GalNAc on the peptide to form O-glycans . The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) have a significant correlation with the cell surface expression of sLe x antigen .

Biochemical Pathways

The compound affects the synthesis of O-glycans, which are an essential component of mucinous glycoproteins secreted from the mucosal tissue of the esophagus, stomach, and intestine .

Result of Action

The compound’s action results in the formation of O-glycans, which are essential for the function of various glycoproteins . Moreover, the presence of a major ∼150 kDa glycoprotein that carries O-linked oligosaccharides recognized by anti-sLe x monoclonal antibody has been revealed in sLe x-positive pre-B leukemia cell lines .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GlcNAc1-beta-3GalNAc | |

CAS RN |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)